1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene
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Overview
Description
1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a fluoropropyl group and a pentylphenyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Ethynylbenzene Intermediate: This step involves the coupling of a pentyl-substituted phenylacetylene with a halogenated benzene derivative using a palladium-catalyzed Sonogashira coupling reaction.
Introduction of the Fluoropropyl Group: The ethynylbenzene intermediate can then be reacted with a fluoropropyl halide under basic conditions to introduce the fluoropropyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The fluorine atom in the fluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoropropyl)-4-ethynylbenzene: Lacks the pentylphenyl group, which may affect its chemical properties and applications.
1-(3-Fluoropropyl)-4-phenylethynylbenzene:
Properties
CAS No. |
110281-36-2 |
---|---|
Molecular Formula |
C22H25F |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(3-fluoropropyl)-4-[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H25F/c1-2-3-4-6-19-8-12-21(13-9-19)16-17-22-14-10-20(11-15-22)7-5-18-23/h8-15H,2-7,18H2,1H3 |
InChI Key |
GEXWQWHXIISCFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCCF |
Origin of Product |
United States |
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